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Acridin-4-ol

Cat. No.: B096450
CAS No.: 18123-20-1
M. Wt: 195.22 g/mol
InChI Key: HOYZEVWRZVPHEL-UHFFFAOYSA-N
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Description

Significance of the Acridine (B1665455) Core in Chemical and Biological Sciences

The acridine nucleus, a planar, polyaromatic structure, is a privileged pharmacophore in medicinal chemistry. nih.gov Its planarity allows it to intercalate between the base pairs of double-stranded DNA, a fundamental interaction that underpins many of its biological activities. if-pan.krakow.plnih.gov This intercalation can disrupt crucial cellular processes such as DNA replication and transcription, leading to cytotoxic effects, which has been a cornerstone of anticancer drug research. ontosight.aiontosight.ai

The biological significance of the acridine core extends beyond DNA intercalation. Derivatives have been shown to inhibit key enzymes like topoisomerases I and II, telomerase, and various protein kinases. if-pan.krakow.plnih.govmdpi.com These enzymes are vital for maintaining DNA topology and integrity, and their inhibition is a key strategy in cancer therapy. if-pan.krakow.plnih.gov The versatility of the acridine skeleton allows for structural modifications at various positions, which can fine-tune its biological activity and selectivity. nih.gov The position and nature of substituents on the acridine ring are critical determinants of the observed biological properties. nih.gov

Beyond its medicinal applications, the acridine core is also integral to the development of fluorescent probes and materials. rsc.orgsioc-journal.cn The conjugated π-system of acridine gives rise to its inherent fluorescence, which can be modulated by attaching different functional groups. rsc.orgresearchgate.net This property is harnessed to create markers for visualizing biomolecules and for applications in cell cycle determination. rsc.orgwikipedia.org

The broad spectrum of activities associated with the acridine core includes:

Anticancer: Through DNA intercalation and enzyme inhibition. if-pan.krakow.plontosight.aimdpi.com

Antimicrobial: A historical application that is seeing renewed interest due to rising antibiotic resistance. ontosight.aioup.comceon.rs

Antimalarial: With quinacrine (B1676205) being a notable example. ceon.rsptfarm.pl

Antiviral: Including activity against viruses like HIV. mdpi.comresearchgate.net

Neuroprotective: Some derivatives have shown potential in the context of neurodegenerative diseases. ontosight.ai

Acridin-4-ol as a Focus of Advanced Research in the Acridine Class

Within the diverse family of acridine derivatives, this compound has garnered specific attention in advanced research. The introduction of a hydroxyl group at the 4-position of the acridine ring significantly influences the molecule's electronic properties, solubility, and potential for hydrogen bonding. ontosight.ai These changes can lead to novel biological activities and applications.

Research has focused on the synthesis of sterically hindered Acridin-4-ols, which can be prepared through methods like the alkylation of anilines followed by oxidation. researchgate.net The molecular structure of these compounds has been confirmed through techniques such as single-crystal X-ray diffraction. researchgate.net

Derivatives of this compound are being explored for their potential as anticancer agents. For example, studies on 9-(1-benzylipiperidin-4-ylamino)-acridin-4-ol have been conducted to evaluate its biological properties. umn.edu The synthesis of various acridine-4-carboxamides, which are structurally related to this compound, has been a significant area of investigation. mdpi.comnih.gov These compounds are designed as DNA intercalating agents and topoisomerase poisons, with some, like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), entering clinical trials. rsc.orgmdpi.com The modification of the 4-position is crucial, as seen in the development of acridine-4-carboxamide derivatives that can be attached to DNA probes to enhance their thermal stability for mutation detection. nih.gov

The research into this compound and its close derivatives like acridine-4-carboxamides highlights a strategic effort to refine the therapeutic potential of the acridine scaffold. By focusing on specific substitutions, scientists aim to enhance efficacy, improve selectivity, and overcome challenges like drug resistance. mdpi.comresearchgate.net

Historical Context of Acridine Derivatives in Research and Development

The history of acridine research dates back to 1870 when Carl Gräbe and Heinrich Caro first isolated it from coal tar. ptfarm.plijpsr.com The name "acridine" is derived from its sharp and irritating odor and skin-irritating properties. wikipedia.org The antimicrobial properties of acridine derivatives were discovered in the early 20th century. ptfarm.pl Paul Ehrlich and L. Benda reported the trypanocidal activity of acriflavine (B1215748) in 1912, and a year later, Carl Browning highlighted the antibacterial activity of both acriflavine and proflavine. oup.comceon.rs These compounds were subsequently used as topical antiseptics, particularly during World War I. ceon.rsresearchgate.net

The development of acridine-based drugs continued with the discovery of quinacrine (mepacrine) as an antimalarial agent during World War II, a crucial development when quinine (B1679958) supplies were scarce. ceon.rsptfarm.pl However, the advent of penicillin and other antibiotics after the war led to a decline in the use of acridines as antibacterial agents. ceon.rsresearchgate.net

Despite this, research into other therapeutic applications of acridines flourished. The ability of acridines to intercalate with DNA, first demonstrated by Leonard Lerman, opened the door for their development as anticancer agents. oup.com This led to the creation of drugs like amsacrine (B1665488) (m-AMSA), which became a clinically used topoisomerase inhibitor. rsc.orgmdpi.com The journey of acridine derivatives from industrial dyes and simple antiseptics to sophisticated, targeted therapeutic agents illustrates a remarkable evolution in medicinal chemistry. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO B096450 Acridin-4-ol CAS No. 18123-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acridin-4-ol
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InChI

InChI=1S/C13H9NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYZEVWRZVPHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171086
Record name Acridin-4-ol
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18123-20-1
Record name 4-Hydroxyacridine
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Record name Acridin-4-ol
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Record name Acridin-4-ol
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Advanced Synthetic Methodologies and Derivatization Strategies for Acridin 4 Ol and Its Analogues

Classical and Contemporary Synthesis Approaches to the Acridine (B1665455) Ring System

The construction of the acridine nucleus can be achieved through various established and modern synthetic routes. These methods offer access to a wide range of substituted acridines, which can be precursors to or analogues of Acridin-4-ol.

Ullmann Synthesis and Modified Protocols for Acridine Derivatives

The Ullmann condensation is a classical copper-catalyzed reaction used for the formation of C-N and C-O bonds, which can be adapted for the synthesis of acridone (B373769) precursors that can be subsequently converted to acridines. Traditionally, this reaction involves the coupling of an aryl halide with an amine or a phenol (B47542) in the presence of copper or a copper salt at high temperatures.

In the context of acridine synthesis, a modified Ullmann approach often involves the condensation of an anthranilic acid derivative with an aryl halide, followed by cyclization to form an acridone. The acridone can then be reduced to the corresponding acridine. For the synthesis of this compound analogues, a suitably substituted anthranilic acid or a substituted aryl halide bearing a protected hydroxyl group at the appropriate position would be required.

Key features of the Ullmann synthesis for acridine derivatives are summarized in the table below.

FeatureDescription
Reactants Anthranilic acid derivatives, Aryl halides
Catalyst Copper powder, Copper(I) salts (e.g., CuI, CuBr)
Conditions High temperatures, often in polar aprotic solvents like DMF or NMP
Intermediate N-Aryl-anthranilic acid
Final Product Acridone (precursor to acridine)

Recent modifications to the Ullmann reaction have focused on the use of ligands to improve catalyst performance, allowing for milder reaction conditions and broader substrate scope. Ligands such as 1,10-phenanthroline (B135089) and various diamines have been shown to enhance the efficiency of the copper catalyst. These improved conditions could potentially be applied to the synthesis of more complex this compound analogues.

Bernthsen Synthesis for Acridine Core Formation

The Bernthsen acridine synthesis is a direct method for preparing 9-substituted acridines by the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a dehydrating agent, typically zinc chloride, at high temperatures (200-270 °C). wikipedia.orgpharmaguideline.comnih.govptfarm.plcambridge.orgslideshare.net The use of polyphosphoric acid (PPA) can sometimes allow for lower reaction temperatures, albeit with potentially reduced yields. wikipedia.org

To synthesize an this compound derivative via this method, one of the aryl groups of the diarylamine precursor would need to contain a hydroxyl group or a protected hydroxyl group at the position that will become C4 of the acridine ring. The choice of carboxylic acid determines the substituent at the 9-position of the resulting acridine.

Reactant 1Reactant 2Catalyst/ConditionsProduct
DiarylamineCarboxylic Acid/AnhydrideZnCl₂, 200-270 °C or PPA, lower temp.9-Substituted Acridine

For instance, the reaction of a diphenylamine (B1679370) derivative bearing a hydroxyl group with benzoic acid would yield a 9-phenylacridine (B188086) with a hydroxyl substituent. The regiochemistry of the cyclization is an important consideration in this synthesis.

Friedlander Synthesis and Related Cyclization Reactions

The Friedlander synthesis is a powerful method for the construction of quinoline (B57606) and, by extension, acridine ring systems. pharmaguideline.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgorganic-chemistry.org

For the synthesis of acridines, a 2-aminobenzophenone (B122507) derivative can be reacted with a cyclic ketone, such as cyclohexanone, to afford a tetrahydroacridine, which can then be oxidized to the corresponding acridine. To obtain an this compound derivative, the 2-aminobenzophenone precursor would need to be appropriately substituted with a hydroxyl or protected hydroxyl group.

The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the heterocyclic ring. A variety of catalysts, including mineral acids, Lewis acids, and bases, can be employed to promote the reaction.

Reactant 1Reactant 2CatalystProduct
2-Aminoaryl Aldehyde/Ketoneα-Methylene Carbonyl CompoundAcid or BaseQuinoline/Acridine Derivative

Copper- and Palladium-Catalyzed Methods in Acridine Synthesis

Modern synthetic chemistry has seen the emergence of powerful cross-coupling reactions catalyzed by transition metals, particularly palladium and copper. These methods offer efficient and versatile routes to the acridine scaffold under milder conditions than many classical methods.

Copper-catalyzed C-H activation strategies are being developed for the construction of heterocyclic systems. ptfarm.pl For instance, the intramolecular C-H amination of a suitably functionalized diarylamine could lead to the formation of the acridine ring. The synthesis of this compound via this route would necessitate a precursor with a hydroxyl group positioned for cyclization to the desired product. Copper-catalyzed methods have also been employed for the hydroxylation of aryl halides, which could be a potential route to introduce the hydroxyl group onto a pre-formed acridine ring. organic-chemistry.org

Palladium-catalyzed reactions , such as the Buchwald-Hartwig amination, can be used to form the diarylamine precursor for acridine synthesis. More advanced palladium-catalyzed methods involve direct C-H activation and annulation sequences. For example, a palladium-catalyzed reaction of a 2-haloaniline with an arylboronic acid, followed by an intramolecular C-H arylation, could provide a convergent route to the acridine core. A one-pot synthesis of substituted acridines has been achieved through a palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine. nih.gov

The table below summarizes some contemporary transition-metal-catalyzed approaches.

MetalReaction TypeKey Features
Copper C-H Activation/HydroxylationDirect functionalization of C-H bonds, potential for late-stage hydroxylation.
Palladium Cross-Coupling/C-H ActivationHigh efficiency, broad substrate scope, milder reaction conditions.

Modular and One-Pot Approaches to Acridine Scaffolds

One-pot syntheses of acridine derivatives have been reported using various strategies. For example, a three-component reaction involving an aldehyde, dimedone, and an amine or ammonium (B1175870) acetate (B1210297) can yield acridine-1,8-dione derivatives. rsc.orgresearchgate.net To adapt such a method for this compound synthesis, one would need to start with precursors that incorporate or allow for the introduction of a hydroxyl group at the desired position.

Modular approaches allow for the systematic variation of different parts of the molecule by using a common intermediate and a variety of coupling partners. A modular synthesis of substituted pyridines has been reported involving a copper-catalyzed cross-coupling followed by electrocyclization and oxidation, a strategy that could potentially be extended to the synthesis of acridine analogues.

Regioselective Functionalization and Substituent Effects on the this compound Scaffold

The presence of the hydroxyl group at the C4 position of the acridine ring significantly influences its reactivity and the regioselectivity of subsequent functionalization reactions. Understanding these effects is crucial for the strategic derivatization of the this compound scaffold.

The acridine ring system is generally electron-deficient, particularly at the C9 position, making it susceptible to nucleophilic attack. pharmaguideline.com Conversely, electrophilic substitution typically occurs on the electron-rich benzene (B151609) rings.

The hydroxyl group at C4 is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org This means that electrophiles are likely to attack the positions ortho and para to the hydroxyl group. In the case of this compound, this would direct substitution to the C3 and C5 positions. However, the electronic nature of the entire acridine system and steric hindrance will also play a role in determining the final regiochemical outcome. For instance, nitration of pyrido[2,3,4-kl]acridines has been studied, showing that the position of substitution is influenced by the existing substituents. nih.gov

Modern C-H activation/functionalization reactions offer powerful tools for the direct and regioselective introduction of new functional groups onto the acridine scaffold. The hydroxyl group can act as a directing group in transition-metal-catalyzed C-H functionalization, guiding the catalyst to a specific C-H bond. nih.govresearchgate.net This can enable the selective introduction of substituents at positions that are not easily accessible through classical electrophilic substitution reactions.

The table below outlines the expected directing effects of the hydroxyl group in this compound in different types of reactions.

Reaction TypeExpected RegioselectivityInfluencing Factors
Electrophilic Aromatic Substitution Ortho (C3) and Para (C5) to the -OH group.Electronic effects of the acridine nitrogen, steric hindrance.
Nucleophilic Aromatic Substitution Primarily at C9 (electron-deficient position).The -OH group may have a minor electronic influence.
Transition-Metal-Catalyzed C-H Functionalization Potentially at positions directed by the -OH group (e.g., C5).Nature of the catalyst and directing group ability of the hydroxyl.

Further research into the specific reactivity of the this compound scaffold is necessary to fully elucidate the interplay of electronic and steric effects and to develop highly regioselective derivatization strategies.

Strategic Modifications at the C-4, C-9, and N-10 Positions of the Acridine Ring

The reactivity of the acridine ring is not uniform, allowing for site-selective modifications. The C-9 and N-10 positions are the most common sites for substitution due to their inherent electronic properties. rsc.org

C-9 Position : The presence of the pyridinic nitrogen atom makes the C-9 position electron-deficient and thus highly electrophilic. rsc.org This characteristic facilitates nucleophilic substitution reactions. A common strategy involves the use of a 9-chloroacridine (B74977) precursor, which readily reacts with various nucleophiles. For instance, nickel-catalyzed Negishi-type cross-coupling reactions have been successfully employed to synthesize sterically hindered 9-arylacridines. researchgate.netresearchgate.net This method provides a practical approach to a range of acridine derivatives starting from the commercially available 9-chloroacridine. researchgate.net Furthermore, 9-substituted acridines can be produced through the Bernthsen synthesis, which involves the reaction of diphenylamine with a carboxylic acid in the presence of zinc chloride. nih.govmdpi.com

N-10 Position : The nitrogen atom at position 10 is the primary nucleophilic site within the acridine core. rsc.org This allows for straightforward N-alkylation reactions, typically resulting in the formation of acridinium (B8443388) salts, especially under acidic conditions. rsc.org

C-4 Position : While less reactive than the C-9 position, the C-4 position can be functionalized. Direct electrophilic substitution on the acridine ring is one approach, though it can sometimes lead to a mixture of products. rsc.org For example, the bromination of acridine in concentrated sulfuric acid yields the 4-bromo isomer as the predominant product, alongside the 2-bromo isomer. grafiati.com A more selective method involves deprotometalation using a lithium-zinc base, which can generate a 4-iodo derivative. This intermediate can then participate in copper-catalyzed coupling reactions to introduce other functionalities. researchgate.net

Synthesis of this compound Derivatives with Specific Functional Groups (e.g., amino, hydroxymethyl, halogens)

The introduction of specific functional groups onto the this compound framework is essential for creating analogues with tailored properties.

Halogens : Halogenated acridines are valuable intermediates for further synthetic transformations. As mentioned, direct bromination of the acridine core can yield 2- and 4-bromoacridines. grafiati.com The synthesis of 9-chloroacridine is a standard procedure used to activate the C-9 position for subsequent nucleophilic substitutions. mdpi.com

Amino Groups : Amino groups can be introduced at various positions. The synthesis of 9-aminoacridine (B1665356) derivatives is well-established and often involves the reaction of 9-chloroacridine with amines. mdpi.com The synthesis of 4-aminoacridines has also been optimized, providing more efficient routes to these compounds. rsc.org Additionally, aminoacridine intermediates can be prepared by the reduction of corresponding nitroacridine (B3051088) derivatives. researchgate.net

Hydroxymethyl Groups : The synthesis of 4-hydroxymethyl-acridines has been developed as part of an efficient route to mono-functionalized 4-substituted acridine derivatives. These alcohol derivatives can be further elaborated into esters and amides, providing a wide range of patterns for linking various side chains. researchgate.net

Preparation of Sterically Hindered Acridin-4-ols

The synthesis of sterically hindered acridines is of interest for applications in fields such as photocatalysis. A practical, nickel-catalyzed protocol for the synthesis of sterically hindered 9-arylacridines has been developed. researchgate.net This method utilizes a Negishi-type cross-coupling reaction between organozinc reagents and 9-chloroacridine, employing an inexpensive [NiCl2(Ph3P)2] catalyst without the need for precious metals or additional ligands. researchgate.netresearchgate.net The protocol is robust and can be performed on a gram scale. researchgate.net This methodology allows for the introduction of bulky aryl groups at the C-9 position, creating significant steric hindrance around this part of the molecule. researchgate.net

Synthesis of this compound Hybrid Molecules and Conjugates

Hybrid molecules, which combine the acridine scaffold with other pharmacologically active heterocyclic rings, represent a key strategy in medicinal chemistry. This approach aims to create multifunctional molecules with potentially enhanced properties.

Design and Synthesis of Acridine-Thiadiazole Derivatives

A common strategy for synthesizing acridine-thiadiazole hybrids involves a multi-step process starting from a 9-acridinyl isothiocyanate intermediate. This intermediate is then reacted with various hydrazides to form aroyl thiourea (B124793) derivatives. nih.gov The final step is a ring-closure reaction of the aroyl thiourea compounds, which can be achieved under different conditions. Cyclization in the presence of concentrated sulfuric acid typically yields acridinyl 1,3,4-thiadiazole (B1197879) derivatives. nih.gov This synthetic pathway allows for the incorporation of diverse substituents, leading to a library of novel hybrid compounds. nih.govbohrium.com

Table 1: Examples of Synthesized Acridine-Thiadiazole Hybrid Compounds and Their Biological Activity

Compound ID Substituents (R1, R2) Target Cell Line IC50 (μM) Reference
6h R1 = -CH3, R2 = -OCH3 T24 (Bladder Cancer) 8.93 ± 1.25 nih.gov
4i 4-chlorophenyl at thiadiazole Acetylcholinesterase (AChE) 0.002 researchgate.net

| 4d | 4-methylphenyl at thiadiazole | Acetylcholinesterase (AChE) | 0.006 | researchgate.net |

This table is interactive and can be sorted by column.

Creation of Acridine-Thiourea and Acridine-Thiosemicarbazide Hybrids

The synthesis of acridine-thiourea and acridine-thiosemicarbazide hybrids often utilizes acridin-9-yl isothiocyanate as a key starting material. nih.gov

Acridine-Thiourea Derivatives : These are typically prepared through the addition of substituted hydrazides to acridin-9-yl isothiocyanate. This reaction forms aroyl thiourea derivatives, which are themselves a class of hybrid molecules and also serve as intermediates for other heterocycles like thiadiazoles and triazoles. nih.gov

Acridine-Thiosemicarbazide Derivatives : These hybrids are synthesized to explore their potential biological activities. The synthetic route can involve preparing (acridin-9-yl)thiosemicarbazides where the acridine moiety is attached to either the thiourea or the hydrazine (B178648) part of the molecule. grafiati.com These compounds can then be used as precursors for further heterocyclization reactions. grafiati.com

Table 2: Selected Acridine-Thiosemicarbazide Derivatives and Anticancer Activity

Compound ID Target Cell Line IC50 (μM) Reference
4b MT-4 15.73 ± 0.90 researchgate.net
4d MT-4 10.96 ± 0.62 researchgate.net

| 4e | MT-4 | 11.63 ± 0.11 | researchgate.net |

This table is interactive and can be sorted by column.

Development of Acridine-Pyrazole Hybrid Compounds

Acridine-pyrazole hybrids combine the planar acridine system with the five-membered pyrazole (B372694) ring. An efficient method for their synthesis involves an in-situ reduction and cyclization reaction. This approach starts with nitro compounds, which are more stable and readily available than the corresponding amino precursors. grafiati.com The reaction proceeds directly to the pyrazolo[3,4-a]acridine and pyrazolo[4,3-a]acridine derivatives in an Fe/H2O medium. grafiati.com Another classical method for pyrazole synthesis is the Paal-Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. slideshare.net This fundamental reaction can be adapted to create pyrazole rings that are subsequently linked to an acridine core.

Synthesis of Acridine-Imidazolium Salts

A notable methodology for the synthesis of acridine-based imidazolium (B1220033) salts involves a multi-step process commencing with an Ullmann condensation. rsc.orgnih.gov This initial step couples a 2-chloro-benzoic acid with an aniline (B41778) to form the foundational acridine structure. rsc.orgnih.gov Following the creation of the acridine core, the synthesis proceeds via the coupling of imidazoles with 9-chloroacridines to yield the target acridine-imidazolium salts in high yields. rsc.orgnih.govrsc.org

Two alternative synthetic pathways have been explored, primarily differing in the sequence of alkylation of the imidazole (B134444) building block. nih.govrsc.org

Pathway 1: This approach is suitable for creating salts with simple saturated hydrocarbon substituents. It involves the condensation of 6-chloroacridines with the corresponding alkylated imidazole. rsc.org

Pathway 2: This route is preferred for introducing more reactive substituents. It utilizes derivatives of imidazolyl-acridine which are then reacted with benzyl (B1604629) or phenacyl halides. nih.govrsc.org

The precursor, 6-chloroacridine, is typically prepared through the Ullmann condensation of 2-chlorobenzoic acids and anilines, followed by treatment with phosphorus oxychloride (POCl₃). nih.govresearchgate.net The final step involves reacting the imidazolyl-acridine intermediate with an appropriate halide in a solvent like acetonitrile (B52724) under reflux. researchgate.net The introduction of imidazolium ions onto the acridine scaffold can significantly enhance its water solubility. nih.gov

Table 1: Key Steps in the Synthesis of Acridine-Imidazolium Salts

Step Description Reagents/Conditions Precursor(s) Product(s)
1 Ullmann Condensation KI, Cu, K₂CO₃, DMF, reflux 2-chlorobenzoic acids, anilines N-phenylanthranilic acids
2 Cyclization POCl₃, 135°C N-phenylanthranilic acids 9-chloroacridines
3 Imidazole Coupling Toluene, reflux 9-chloroacridines, N-substituted imidazoles Imidazolyl-acridines

| 4 | Quaternization | MeCN, reflux | Imidazolyl-acridines, Alkyl/Benzyl/Phenacyl halides | Acridine-Imidazolium Salts |

This table is interactive. You can sort and filter the data.

Acridine-Porphyrin and Acridine-Artemisinin Conjugates

The synthesis of hybrid molecules that conjugate acridine with other pharmacologically active moieties like porphyrin and artemisinin (B1665778) represents a sophisticated strategy to develop compounds with potentially enhanced or novel biological activities.

Acridine-Porphyrin Conjugates:

The preparation of acridine-porphyrin conjugates is typically achieved through condensation reactions. publish.csiro.au One common method involves the condensation of a porphyrin derivative bearing carboxylic acid groups with a 9-aminoacridine derivative. publish.csiro.au For instance, porphyrin-acridine conjugates have been successfully synthesized by coupling a porphyrin with 9-(3-aminopropylamino)acridine or 9-(3-aminopropylamino)-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. publish.csiro.au In these syntheses, an aminopropylamino substituent at the 9-position of the acridine serves as a spacer and linker between the two chromophores. publish.csiro.au The resulting conjugate drugs can be isolated and purified using techniques like size-exclusion chromatography and semipreparative HPLC. publish.csiro.au Characterization of these conjugates is performed using ¹H NMR and UV/vis spectroscopy, as well as mass spectrometry. publish.csiro.au The conjugation of acridine ligands to the porphyrin can reduce intermolecular stacking between the porphyrin rings. publish.csiro.au

Acridine-Artemisinin Conjugates:

Acridine-artemisinin hybrids are synthesized by covalently linking the two pharmacophores, often through a strategically chosen linker. nih.govnih.gov A microwave-assisted radiation method has been employed to facilitate this conjugation, using a liable aminoethyl ether linker. nih.gov This approach is part of a broader strategy to increase the efficacy of artemisinin by conjugating it with acridine derivatives, which is expected to enhance the accumulation of the hybrid molecule within the target site. nih.gov Early work in this area involved linking a 1,2,4-trioxane, derived from artemisinin, to 9-diaminoalkyl-6-chloro-2-methoxyacridine moieties through different spacers. nih.gov

Table 2: Synthesis of Acridine Conjugates

Conjugate Type Synthetic Strategy Key Precursors Linker/Spacer Example Key Findings
Acridine-Porphyrin Amide coupling/condensation Porphyrin with carboxylic acid groups; 9-Aminoacridine derivatives Aminopropylamino substituent Yields up to 35%; Reduced porphyrin aggregation publish.csiro.au

| Acridine-Artemisinin | Covalent linking (Microwave-assisted) | Artemisinin derivative; Acridine pharmacophore | Aminoethyl ether; Ethylenediamine | Hybrids can be more active than parent compounds nih.govnih.gov |

This table is interactive. You can sort and filter the data.

Acridin-4-carboxamide Derivatives for Bioconjugation

Acridin-4-carboxamide derivatives are a significant class of compounds designed for bioconjugation, particularly with DNA. nih.gov Their structure allows them to act as DNA-intercalating agents, a mechanism central to their biological activity. nih.gov The synthesis of these derivatives often starts from precursors like 9-oxoacridan-4-carboxylic acid. researchgate.net

A general synthetic route involves converting 9-oxoacridan-4-carboxylic acid into a more reactive intermediate. For example, treating the acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride. researchgate.net This activated intermediate can then be reacted with various amines to produce a library of N-substituted 9-chloroacridine-4-carboxamide derivatives. researchgate.net Subsequent reaction of these chloroacridines with other nucleophiles, such as p-aminobenzoic acid, yields the final 9-aminoacridine-4-carboxamide (B19687) derivatives. researchgate.net

For specific bioconjugation applications, such as attachment to oligonucleotides, the acridine-4-carboxamide structure can be further modified. For instance, derivatives like 9-[(6-azidohexyl)amino]-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide have been prepared. nih.gov The azido (B1232118) group provides a handle for "click chemistry" reactions, allowing for efficient and specific conjugation to oligonucleotides that have been modified with a complementary functional group (e.g., an alkyne). nih.govfrontiersin.org These conjugates are designed to stabilize DNA duplexes. nih.gov The presence of an ionizable amino group in the side chain is considered advantageous as it helps to "anchor" the acridine molecule after intercalation into the DNA. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies in Acridin 4 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Acridin-4-ol Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules, including acridine (B1665455) derivatives. scilit.comslideshare.netresearchgate.net By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within a molecule can be established. researchgate.net

In the study of acridine derivatives, ¹H NMR spectra provide detailed information about the aromatic protons. For the parent acridine ring, these protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. researchgate.netscielo.br The specific substitution pattern, as with the hydroxyl group in this compound, induces distinct changes in the chemical shifts of nearby protons. The -OH proton itself would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. slideshare.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. scielo.br The spectra of acridine derivatives show characteristic signals for quaternary and tertiary carbons within the heterocyclic ring. scielo.br Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon connectivities, which is indispensable for assigning signals unequivocally, especially in complex derivatives. slideshare.netscielo.brmdpi.com For instance, HMBC experiments can reveal long-range correlations (2-3 bonds) between protons and carbons, helping to piece together the molecular framework. scielo.brmdpi.com

NucleusTypical Chemical Shift Range (δ, ppm) for Acridine CoreNotes
Aromatic Protons (¹H)7.0 - 9.0Specific shifts and multiplicities depend on substitution pattern.
Phenolic Proton (¹H)Variable (e.g., 4.0 - 12.0)Appears as a broad singlet; position is solvent and concentration-dependent. slideshare.net
Aromatic Carbons (¹³C)115 - 150Quaternary carbons (e.g., C-4, C-9) have distinct shifts from protonated carbons.
Carbon bearing -OH (¹³C)~150 - 160The C-4 carbon is expected to be significantly deshielded by the attached oxygen atom.

Mass Spectrometry (MS) for Molecular Confirmation and Analysis of Reaction Intermediates

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. nih.gov Techniques such as electrospray ionization (ESI) and atmospheric solid analysis probe (ASAP) are commonly used for the analysis of acridine compounds. nih.gov

For this compound (C₁₃H₉NO), HRMS would confirm the molecular weight of 195.0684 g/mol . uni.lu The analysis typically involves observing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. uni.lu

Furthermore, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these molecules. nih.gov By inducing fragmentation of a selected parent ion, MS/MS experiments provide structural information that can help distinguish between isomers and identify specific structural motifs. This technique is also invaluable for identifying and characterizing transient intermediates formed during the synthesis of acridine derivatives, providing crucial insights into reaction mechanisms. nih.govnih.gov

Adduct TypePredicted m/z (for C₁₃H₉NO)
[M+H]⁺196.07570
[M+Na]⁺218.05764
[M+K]⁺234.03158
[M-H]⁻194.06114
Data sourced from predicted values for this compound. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. researchgate.netpurdue.edu For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. libretexts.orglibretexts.org

The presence of the hydroxyl (-OH) group is typically identified by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, resulting from O-H stretching vibrations. libretexts.org The aromatic nature of the acridine core gives rise to several distinct bands: C-H stretching vibrations just above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the "functional group region" of 1500-1680 cm⁻¹. libretexts.org The C-O stretching vibration of the phenolic group would be expected in the 1200-1300 cm⁻¹ range. oregonstate.edu The region below 1500 cm⁻¹, known as the "fingerprint region," contains a complex pattern of peaks arising from various bending and deformation modes, which is unique to the specific molecule. libretexts.orgoregonstate.edu

Raman spectroscopy provides complementary information. nih.gov Due to different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. The symmetric vibrations of the aromatic rings in the acridine structure are often prominent in the Raman spectrum. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be used to study the adsorption mechanism of acridine derivatives on metal surfaces, indicating that the interaction often occurs via the aromatic π-system. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Phenolic)Stretch3200 - 3600Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
Aromatic C=C / C=NStretch1500 - 1680Medium to Strong
C-O (Phenolic)Stretch1200 - 1300Strong
Aromatic C-HBend (Out-of-plane)650 - 1000Medium to Strong

Photophysical Properties of this compound and its Fluorescent Derivatives

Acridine and its derivatives are well-known for their distinctive photophysical properties, making them suitable for applications as fluorescent probes and markers. sioc-journal.cn The large, planar conjugated system of the acridine core is responsible for its strong absorption and emission in the UV-visible region. sioc-journal.cn

The electronic absorption (UV-Vis) spectra of acridine derivatives are characterized by structured bands in the ultraviolet and visible regions. researchgate.net These absorptions correspond to π-π* electronic transitions within the aromatic system. The exact position and intensity of the absorption maxima (λ_max) are influenced by the solvent environment and the nature of substituents on the acridine ring. conicet.gov.ar

Following excitation, these molecules relax to the ground state, in part by emitting light, a process known as fluorescence. The fluorescence emission spectra are typically broad and structureless, and they appear at longer wavelengths (a lower energy) than the absorption spectra, a phenomenon known as the Stokes shift. conicet.gov.ar The fluorescence intensity and the position of the emission maximum can be highly sensitive to the polarity and protic character of the solvent, as well as the local pH. conicet.gov.arresearchgate.net

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of acridine and its derivatives can vary significantly depending on the molecular structure, solvent, temperature, and the presence of quenchers like molecular oxygen. conicet.gov.arnih.govnih.gov For the parent acridine molecule, quantum yields have been reported in various solvents, for example, 0.46 in water. mdpi.comresearchgate.net High quantum yields are desirable for applications in fluorescence imaging and sensing. edinst.com

Photostability refers to the ability of a fluorescent molecule to withstand repeated cycles of excitation and emission without undergoing photochemical degradation. While many acridine derivatives are robust, prolonged exposure to high-intensity light can lead to photobleaching, which is an important consideration for their practical application.

Fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is an intrinsic property of a fluorophore and is generally independent of its concentration. Fluorescence lifetime measurements provide deep insights into the excited-state dynamics and the microenvironment of the molecule. rsc.org For example, the fluorescence lifetime of acridine has been shown to be drastically affected by the solvent, decreasing from 11.5 ns in pure water to 0.4 ns in pure ethanol. rsc.org This sensitivity allows lifetime measurements to be used to study preferential solvation and interactions with other molecules, such as binding to DNA. nih.govrsc.org Time-resolved techniques can also reveal the presence of different excited-state species or different molecular conformations. mdpi.comresearchgate.net

ParameterTypical Value/Range for Acridine DerivativesInfluencing Factors
Absorption Maxima (λ_abs)~350 - 450 nmSolvent, Substituents, pH
Emission Maxima (λ_em)~400 - 550 nmSolvent Polarity, pH, Molecular Aggregation
Quantum Yield (Φ_F)0.01 - 0.9Solvent, Temperature, Presence of Quenchers (e.g., O₂) conicet.gov.ar
Fluorescence Lifetime (τ_F)0.4 - 20 nsSolvent, pH, Binding to Macromolecules researchgate.netrsc.org

Advanced Analytical Methodologies for Detection and Quantification

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a powerful technique for the trace analysis of this compound in complex matrices. This method offers exceptional sensitivity and selectivity, allowing for the detection and quantification of the compound at very low concentrations. The chromatographic separation on a sub-two-micron particle column provides high resolution and rapid analysis times. Following separation, the mass spectrometer offers precise mass-to-charge ratio measurements, and the tandem MS capabilities (MS/MS) provide structural confirmation through fragmentation patterns, significantly reducing matrix interference.

The development of a robust UHPLC-MS/MS method for this compound would involve careful optimization of several parameters. The choice of a suitable stationary phase, typically a C18 reversed-phase column, is critical for achieving good peak shape and retention. The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) formate, is optimized to ensure efficient ionization and separation. Electrospray ionization (ESI) is a common choice for a molecule like this compound, which contains a polar hydroxyl group and a nitrogen atom that can be readily protonated.

For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions generated through collision-induced dissociation. This high specificity minimizes background noise and allows for accurate quantification even in complex biological or environmental samples.

Table 1: Illustrative UHPLC-MS/MS Parameters for the Trace Analysis of this compound

ParameterCondition
Chromatography System UHPLC System
ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientLinear gradient from 5% to 95% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometry Triple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM Transition (Precursor > Product)e.g., m/z 196.07 > 168.06 (Hypothetical)
Collision EnergyOptimized for maximum product ion intensity

Note: The MRM transition values are hypothetical and would need to be determined experimentally for this compound.

Spectrophotometric assays, based on the principles of UV-Visible absorption spectroscopy, offer a versatile and accessible approach for the detection of this compound and for monitoring the progress of reactions involving this compound. The acridine ring system possesses a characteristic chromophore that absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of the absorption maxima are sensitive to the molecular environment, including pH, solvent polarity, and substitution patterns on the acridine core.

For the detection of this compound, a straightforward assay can be developed by measuring its absorbance at a specific wavelength corresponding to one of its absorption maxima. The concentration of the compound can then be determined using the Beer-Lambert law, provided a calibration curve is established with standards of known concentration. The phenolic hydroxyl group in this compound can influence its spectral properties, particularly in response to changes in pH. In basic solutions, the deprotonation of the hydroxyl group to form a phenoxide ion can lead to a bathochromic (red) shift in the absorption spectrum, a phenomenon that can be exploited for selective detection and quantification.

Spectrophotometry is also a powerful tool for real-time reaction monitoring. For instance, in a synthesis reaction leading to the formation of this compound, the progress can be followed by monitoring the increase in absorbance at a wavelength characteristic of the product. Conversely, in a reaction where this compound is consumed, a decrease in its characteristic absorbance would be observed. This allows for the determination of reaction kinetics and the optimization of reaction conditions without the need for sample workup and separation.

Table 2: Representative UV-Visible Absorption Data for Acridine Derivatives in Different Solvents

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
AcridineEthanol347, 364, 3828,900, 10,000, 7,100
9-Aminoacridine (B1665356)Water (pH 7)401, 4229,900, 8,400
This compound (Hypothetical)Methanol~350-390 (Expected)To be determined experimentally
Acridin-4-olate (Hypothetical, Basic pH)Water (pH 10)Shifted to longer λTo be determined experimentally

Note: The data for this compound and its corresponding phenolate are hypothetical and serve to illustrate the expected spectral characteristics.

Electrochemical techniques, particularly cyclic voltammetry (CV), provide valuable insights into the redox properties of this compound and its metal complexes. The acridine nucleus is electrochemically active and can undergo both reduction and oxidation processes. The potentials at which these electron transfer events occur are sensitive to the electronic structure of the molecule, which is, in turn, influenced by the formation of complexes with metal ions.

In a typical cyclic voltammetry experiment, a solution of this compound or its complex is subjected to a linearly varying potential, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials, the reversibility of the redox processes, and the number of electrons transferred. When this compound coordinates to a metal center, the electron density on the acridine ring is altered. This change in electron density is reflected in a shift of the redox potentials of the acridine moiety. By comparing the cyclic voltammograms of the free this compound with those of its metal complexes, one can deduce information about the nature and strength of the metal-ligand interaction.

These studies are crucial for understanding the behavior of this compound in biological systems where it might interact with metal ions, and for the design of novel materials with specific electrochemical properties. For example, the electrochemical behavior of pyridoacridone derivatives, which share structural similarities with this compound, has been shown to be strongly influenced by the solvent and the nature of substituents, with a single two-electron reduction observed in aqueous media.

Table 3: Noteworthy Electrochemical Data for Acridine Derivatives

Compound/ComplexTechniqueSolvent/ElectrolyteRedox ProcessPotential (V vs. reference electrode)Reference
N-substituted AcridinedioneCVAcetonitrile / TBAPIrreversible Oxidation+0.8 to +1.2 acs.org
4H-pyrido[4,3,2-kl]acridin-4-one derivativesCVAqueous Phosphate (B84403) Buffer (pH 7.0)Two-electron ReductionDependent on substituent nih.gov
This compound Complex (Hypothetical)CVDMF / TBAPReversible ReductionShifted upon complexation-

Note: The data for the this compound complex is hypothetical to illustrate the expected effect of complexation on redox potentials.

Computational Chemistry and in Silico Modeling of Acridin 4 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on quantum mechanics, offer a detailed understanding of the intrinsic properties of molecules. These methods are crucial for predicting the behavior of Acridin-4-ol systems at the electronic level.

Density Functional Theory (DFT) is a powerful quantum chemical computational method used to analyze the electronic properties of molecules based on their electron density. nih.gov It provides valuable insights into the structure, bonding, and reactivity of molecules like this compound analogues. nih.gov DFT is widely applied in drug modeling to study the electronic properties of isolated drug molecules and their interactions with biological receptors. nih.gov By calculating molecular-level descriptors such as molecular orbital energy levels and atomic charge distributions, DFT can identify reactive sites within a molecule. mdpi.com

The application of DFT to acridine (B1665455) derivatives allows researchers to understand the factors influencing their reaction mechanisms. researchgate.net For instance, DFT calculations can confirm how substituents on the acridine ring affect the reaction barrier for nucleophilic substitution, a key reaction in many of their biological applications. researchgate.net This theoretical approach is instrumental in rationalizing the design of acridine-based compounds by providing a framework to understand their electronic nature and predict their chemical behavior. mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.govajchem-a.com A smaller energy gap generally corresponds to greater reactivity and a higher tendency for a molecule to donate electrons, which is often associated with increased biological activity. nih.govajchem-a.com

The energies of the HOMO and LUMO orbitals can be used to assess the nucleophilicity and electrophilicity of a molecule, respectively, and the energy difference can indicate whether a reaction is likely to proceed. wuxibiology.com For acridine derivatives and related compounds, a lower HOMO-LUMO gap is often correlated with higher reactivity, which can be a desirable trait for certain therapeutic applications. nih.gov This analysis helps in identifying promising drug candidates with high reactivity and favorable binding modes to their biological targets. nih.gov

ParameterDescriptionImplication for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron.A higher HOMO energy suggests a better electron donor capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron.A lower LUMO energy indicates a better electron acceptor capability.
Energy Gap (ΔE) The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A smaller gap suggests higher chemical reactivity and lower kinetic stability. ajchem-a.com

Ionization Potential (I) and Electron Affinity (A) are fundamental electronic properties that can be estimated from the HOMO and LUMO energies obtained through quantum chemical calculations. ajchem-a.com

Ionization Potential (I) is the minimum energy required to remove an electron from a molecule and is related to the HOMO energy by the approximation: I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A) is the energy released when an electron is added to a molecule and is related to the LUMO energy by the approximation: A ≈ -ELUMO. ajchem-a.com

These parameters, along with the HOMO-LUMO gap, are used to calculate global reactivity descriptors such as electrophilicity (ω), chemical potential (μ), electronegativity (χ), and hardness (η). ajchem-a.com Studying these properties for acridine derivatives provides a quantitative measure of their tendency to participate in charge-transfer interactions, which are crucial for many biological processes, including DNA intercalation. researchgate.net Quantum-chemical evaluations have been used to determine the basicity and electronic structure of various acridine derivatives, linking these properties to their biological effects. osti.gov

DescriptorFormulaSignificance for Acridine Derivatives
Ionization Potential (I) I ≈ -EHOMOIndicates the ease of losing an electron.
Electron Affinity (A) A ≈ -ELUMOIndicates the ability to accept an electron.
Electronegativity (χ) χ = (I + A) / 2Measures the tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Electrophilicity (ω) ω = μ2 / 2η (where μ = -χ)Quantifies the electrophilic character of the molecule.

This compound can exist in different tautomeric forms, primarily the enol (-OH) form and the keto (=O) form (acridone). The relative stability of these tautomers can significantly influence the molecule's chemical and biological properties. Computational methods, such as DFT, are employed to investigate the stability of different tautomers in various environments, such as in the gas phase or in an aqueous solution. nih.gov

By calculating the potential energy surface, researchers can determine the most stable tautomeric forms and the energy barriers for interconversion between them. nih.gov For heterocyclic molecules, computational studies have shown that the relative stability of tautomers can be affected by interactions with solvents or metal ions. nih.gov Understanding the tautomeric equilibrium of this compound is essential for predicting its preferred structure when interacting with biological targets.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand how this compound and its derivatives might function as therapeutic agents, it is crucial to study their interactions with biological macromolecules. Molecular docking and molecular dynamics simulations are powerful in silico techniques used for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like an this compound derivative) when bound to a receptor, such as a protein or DNA, to form a stable complex. nih.govnih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. nih.gov The process involves predicting the conformation of the ligand within the binding site and estimating the binding affinity, often represented as a docking score. ajchem-a.combiointerfaceresearch.com

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability and dynamics of the ligand-receptor complex over time. ajchem-a.combiointerfaceresearch.combiointerfaceresearch.com MD simulations provide detailed information on the conformational changes, flexibility, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. ajchem-a.comnih.govnih.gov For acridine derivatives, these simulations have been used to study their interactions with pharmacological targets such as enzymes like topoisomerase and dipeptidyl peptidase-IV (DPP-IV), as well as their ability to intercalate with DNA. zuj.edu.jonih.govresearchgate.net These computational studies are critical for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. researchgate.netnih.gov

Simulation of DNA Intercalation and Binding Affinity

The ability of acridine derivatives to intercalate into the DNA double helix is a primary mechanism behind their biological activity, particularly in cancer chemotherapy where they can disrupt DNA replication and transcription. Computational simulations are crucial for elucidating the precise nature of these interactions at an atomic level.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. In the context of this compound and its analogs, docking simulations are performed to understand their binding modes with DNA. These simulations can reveal whether a compound binds in the minor or major groove of the DNA, or intercalates between base pairs. For instance, studies on porphyrin-acridine hybrids have shown that these molecules can interact with DNA duplexes through both minor groove binding and intercalation, with a preference for AT-rich regions for groove binding and CG-rich regions for intercalation.

Quantum mechanics calculations are employed to investigate the interaction energies and the nature of the chemical bonds formed between the acridine derivative and DNA. Structural analysis based on these calculations has shown that acridine interacts with DNA primarily through hydrogen bonds and van der Waals forces. The binding energy (ΔEBind) is a key parameter calculated from these simulations, indicating the stability of the ligand-DNA complex.

The following table summarizes the binding affinities and interaction modes of various acridine derivatives with DNA as determined by computational studies.

Compound/Derivative ClassDNA TargetComputational MethodPredicted Binding ModeBinding Affinity/Score
Porphyrin-Acridine HybridsDNA Duplexes (AT-rich & CG-rich)Molecular DockingMinor Groove Binding & Intercalation-10.0 to -12.8 kcal/mol
3,9-Disubstituted AcridinesTopoisomerase I-DNA ComplexMolecular DockingIntercalationBinding Constants (Kb): 2.81–9.03 × 104 M−1
N10-substituted AcridonesdsDNAMolecular DockingIntercalationGlide Scores: -6.12 to -8.80
AcridineDNAQuantum MechanicsIntercalationStable complex formation confirmed by binding energy calculations

This table is interactive. Click on the headers to sort the data.

These simulations provide a detailed picture of the structural requirements for effective DNA intercalation. The planarity of the acridine ring system is essential for it to slide between the DNA base pairs, while substituents on the ring can form specific interactions with the DNA grooves, enhancing binding affinity and sequence selectivity.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a powerful computational approach that correlates the chemical structure of a compound with its biological activity. For this compound systems, SAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects and in predicting the activity of novel, unsynthesized derivatives.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For acridine derivatives, 2D and 3D-QSAR studies have been performed to understand the structural requirements for various biological activities, including antimalarial and anticancer effects. In a typical QSAR study, a set of known active compounds is used as a training set to build the model. The predictive power of the model is then validated using a separate test set of compounds.

Commonly used statistical methods in QSAR studies include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Principal Component Regression (PCR): This method is similar to PLS and is used to handle multicollinearity among the descriptors.

The quality of a QSAR model is assessed using several statistical parameters, including the square of the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive ability (pred_r²). A good QSAR model will have high values for these parameters, indicating a strong correlation between the descriptors and the activity, as well as good predictive power for new compounds.

The following table presents the statistical results from a QSAR study on substituted 4-quinolinyl and 9-acridinyl hydrazone derivatives, which share structural similarities with this compound systems.

Statistical Methodpred_r²
Multiple Linear Regressions (MLR)0.84560.78140.7443
Partial Least Squares (PLS)0.84020.78790.7680
Principle Component Regression (PCR)0.83920.79790.6440

This table is interactive. Click on the headers to sort the data.

These QSAR models have revealed that descriptors related to the electronic properties, topology, and shape of the molecules play a crucial role in determining their biological activity. The insights gained from these models are invaluable for the rational design of new this compound derivatives with improved efficacy.

Biological Activities and Pharmacological Applications of Acridin 4 Ol Derivatives

Anticancer and Antitumor Activities of Acridin-4-ol Analogues

This compound derivatives exhibit a broad spectrum of antitumor activities, primarily attributed to their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival. Their planar tricyclic structure is a key feature that enables them to interact with cellular macromolecules, particularly DNA, leading to a cascade of events that can culminate in cell death.

Mechanisms of Action: DNA Intercalation and Damage

The primary and most well-established mechanism of action for many acridine (B1665455) derivatives, including analogues of this compound, is their ability to function as DNA intercalating agents. researchgate.net The planar aromatic ring system of the acridine core allows these molecules to insert themselves between the base pairs of the DNA double helix. researchgate.net This intercalation distorts the helical structure of DNA, creating a physical barrier that obstructs the processes of DNA replication and transcription. mdpi.com By interfering with these vital cellular functions, this compound analogues can effectively halt the proliferation of rapidly dividing cancer cells.

This interaction with DNA can lead to significant DNA damage. Some platinum-acridine hybrid agents, for instance, have been shown to form monofunctional adducts with guanine bases in DNA. rsc.org This covalent binding, coupled with the intercalative properties of the acridine moiety, results in substantial DNA damage, which can trigger downstream cellular stress responses and ultimately lead to cell death. rsc.org The ability of these compounds to accumulate within cells and bind to DNA at high levels contributes to their potent cytotoxic effects against cancer cell lines. rsc.org

Topoisomerase I and II Inhibition

Beyond simple DNA intercalation, many this compound analogues function as potent inhibitors of topoisomerase enzymes. informativejournals.commdpi.com Topoisomerases are crucial enzymes that resolve topological issues in DNA, such as supercoiling, which arise during replication, transcription, and other cellular processes. mdpi.com There are two main types of topoisomerases: topoisomerase I, which creates single-strand breaks in DNA, and topoisomerase II, which introduces double-strand breaks. mdpi.com

This compound derivatives can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA. mdpi.comnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks. mdpi.comnih.gov These persistent breaks are highly toxic to cells and can trigger apoptotic cell death pathways.

Several studies have highlighted the potent inhibitory effects of acridine derivatives against both topoisomerase I and II. For instance, certain acridine-thiosemicarbazone derivatives have demonstrated significant inhibition of topoisomerase IIα. researchgate.net Similarly, novel 3,9-disubstituted acridines have shown strong inhibitory activity against topoisomerase I. The ability of these compounds to inhibit both types of topoisomerases contributes to their broad-spectrum anticancer activity.

Compound ClassTarget Enzyme(s)Observed EffectReference
Acridine-thiosemicarbazone derivativesTopoisomerase IIαInhibition of enzyme activity researchgate.net
3,9-Disubstituted acridinesTopoisomerase IStrong inhibitory activity
Acridine-4-carboxamidesTopoisomerase IIInduction of DNA lesions nih.gov

Telomerase Inhibition and G-Quadruplex Stabilization

Telomerase is a reverse transcriptase enzyme that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal somatic cells, telomerase activity is very low or absent, leading to telomere shortening with each cell division, which acts as a natural brake on cell proliferation. In contrast, the vast majority of cancer cells exhibit high levels of telomerase activity, allowing them to overcome this limitation and achieve replicative immortality. This makes telomerase a highly attractive target for anticancer drug development.

This compound analogues have been investigated for their ability to inhibit telomerase, primarily through the stabilization of G-quadruplex structures. nih.govnih.gov Telomeric DNA is rich in guanine residues and can fold into four-stranded structures known as G-quadruplexes. mdpi.com The formation and stabilization of these G-quadruplexes at the ends of chromosomes can physically block the access of telomerase to its substrate, thereby inhibiting its activity. nih.govnih.gov

Several series of substituted acridine derivatives have been designed and shown to be potent telomerase inhibitors, with their activity directly linked to their ability to stabilize G-quadruplex DNA. nih.govnih.gov For example, 3,6-disubstituted acridine derivatives have been rationally designed as telomerase inhibitors with IC50 values in the low micromolar range. nih.gov The planar acridine core is well-suited to stack on the terminal G-quartets of the G-quadruplex, while side chains can further enhance binding affinity and selectivity.

Derivative ClassKey Structural FeatureMechanism of ActionPotency (IC50)Reference
3,6-disubstituted acridinesSubstituents at positions 3 and 6G-quadruplex stabilization1.3 - 8 µM nih.gov
Di- and trisubstituted acridinesBasic fragments at C-4 and C-9Quadruplex DNA binding2.6 µM (most active) researchgate.net

Cell Cycle Modulation and Apoptosis Induction Pathways

By inducing DNA damage and inhibiting key enzymes, this compound derivatives can trigger cell cycle arrest and induce apoptosis, the process of programmed cell death. nih.govnih.gov The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. When DNA damage is detected, checkpoint mechanisms are activated to halt the cell cycle, providing time for repair. If the damage is too severe to be repaired, the cell is directed towards apoptosis.

Studies have shown that treatment of cancer cells with acridine derivatives can lead to cell cycle arrest at various phases, including the G2/M phase. nih.gov For example, a new spiro-acridine derivative was found to induce cell cycle arrest and apoptosis in colorectal carcinoma cells. nih.gov Similarly, another acridine derivative was shown to cause an increase in the sub-G1 peak in flow cytometry analysis, which is indicative of apoptosis. nih.gov

The induction of apoptosis by this compound analogues can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of DNA damage can activate the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis. Some acridine derivatives have also been shown to activate the extrinsic pathway by upregulating the expression of death receptors on the cell surface. mdpi.com

Inhibition of Specific Protein Kinases and Tyrosine Kinases

In addition to their effects on DNA and related enzymes, some this compound analogues have been found to inhibit the activity of specific protein kinases and tyrosine kinases. researchgate.netbohrium.com These enzymes play critical roles in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them important targets for cancer therapy.

For instance, a series of acridine-4-carboxamide and acridine-4-carboxylate derivatives have been designed and synthesized as potential tyrosine kinase inhibitors. researchgate.net Furthermore, certain 9-anilinoacridines containing phenyl-urea moieties have been developed as dual inhibitors of Src and MEK kinases, both of which are key components of signaling pathways that are often hyperactivated in cancer. nih.govresearchgate.net By targeting these kinases, this compound analogues can disrupt the signaling networks that drive cancer cell growth and survival.

A study on acridine analogues as haspin and DYRK2 kinase inhibitors revealed that structural modifications could lead to potent and selective inhibitors of these serine/threonine kinases, which are involved in mitosis and cell proliferation.

Strategies to Overcome Multidrug Resistance (MDR) in Cancer Cells

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as drug efflux pumps, actively removing chemotherapeutic agents from the cancer cells and thereby reducing their intracellular concentration and efficacy.

This compound derivatives are being explored for their potential to overcome MDR. researchgate.net The structural features of these compounds can be modified to reduce their recognition and transport by efflux pumps. For example, the incorporation of certain side chains or the development of hybrid molecules can alter the physicochemical properties of the acridine derivatives, making them less susceptible to efflux.

Furthermore, some acridine derivatives may directly inhibit the function of MDR-related proteins. By blocking the activity of these efflux pumps, they can increase the intracellular accumulation of co-administered chemotherapeutic drugs, thereby re-sensitizing resistant cancer cells to treatment. The development of acridine-based compounds that can circumvent or reverse MDR is an active area of research with significant clinical implications. researchgate.net

Efficacy against Specific Cancer Cell Lines (e.g., HT-29, H460, A549, MES-SA)

This compound derivatives have emerged as a promising class of compounds in oncology research, exhibiting significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes, crucial for cell replication. mdpi.com

Research has demonstrated the particular effectiveness of these compounds against colon, lung, and uterine cancer cell lines. For instance, novel tetrahydroacridine derivatives bearing an iodobenzoic moiety have shown high cytotoxic activity against human colorectal adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) cells. nih.gov One derivative, designated as 1i, was found to be particularly potent, with IC₅₀ values of 5.90 µM against HT-29 and 14.87 µM against A549 cell lines. nih.gov Another study on new tetrahydroacridine derivatives with a fluorobenzoyl moiety reported high cytotoxicity on A549 cells, with IC₅₀ values ranging from 68.07 to 183.26 μM, and on HT-29 cells, with IC₅₀ values between 19.70 and 68.41 μM. nih.gov

Furthermore, platinum-acridine conjugates have displayed enhanced cytotoxicity in non-small cell lung cancer (H460) cells. acs.org Two such complexes, 4a and 4b, which feature an amidine group, exhibited potent cell-killing activity with IC₅₀ values of 28 nM and 26 nM, respectively. acs.org While extensive research has been conducted on various cancer cell lines, specific data on the efficacy of this compound derivatives against the MES-SA (human uterine sarcoma) cell line is not extensively available in the current body of literature.

Table 1: Anticancer Activity of this compound Derivatives

Compound/Derivative Cancer Cell Line Activity (IC₅₀)
Tetrahydroacridine-iodobenzoic acid derivative (1i) HT-29 (colorectal adenocarcinoma) 5.90 µM nih.gov
Tetrahydroacridine-iodobenzoic acid derivative (1i) A549 (lung adenocarcinoma) 14.87 µM nih.gov
Tetrahydroacridine-fluorobenzoyl derivatives A549 (lung adenocarcinoma) 68.07–183.26 μM nih.gov
Tetrahydroacridine-fluorobenzoyl derivatives HT-29 (colorectal adenocarcinoma) 19.70–68.41 μM nih.gov
Platinum-acridine conjugate (4a) H460 (non-small cell lung cancer) 28 nM acs.org
Platinum-acridine conjugate (4b) H460 (non-small cell lung cancer) 26 nM acs.org

Antimicrobial Properties

Antibacterial Activity, Including Against Drug-Resistant Strains (e.g., MRSA)

This compound derivatives have demonstrated significant potential as antibacterial agents, with activity observed against a variety of bacterial species, including challenging drug-resistant strains. The planar structure of the acridine ring allows for intercalation into bacterial DNA, a primary mechanism of their antibacterial action. researchgate.net

A notable area of investigation has been the efficacy of these compounds against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. researchgate.net Studies on 9-alkylamino acridines have revealed that their antibacterial activity is correlated with the length of the alkylamino substituent at the 9-position. researchgate.net For example, a series of these derivatives showed increasing activity against two MRSA strains (ATCC43300 and IRDL6169) and one Methicillin-susceptible Staphylococcus aureus (MSSA) strain (IRDL8545) as the carbon chain length of the substituent increased. researchgate.net

Furthermore, new acridine derivatives have been synthesized and tested against various methicillin-resistant staphylococci, with some compounds exhibiting minimum bactericidal concentrations (MBC) ranging from 4.87 to 19.5 μg/mL, comparable to the reference drug vancomycin. researchgate.net

**Table 2: Antibacterial Activity of this compound Derivatives against *Staphylococcus aureus***

Derivative Class Bacterial Strain Activity (MIC₉₉ in µM)
9-alkylamino acridines (decyl substituent) MRSA (ATCC43300) 2.01 researchgate.net
9-alkylamino acridines (decyl substituent) MRSA (IRDL6169) 2.73 researchgate.net
9-alkylamino acridines (decyl substituent) MSSA (IRDL8545) 3.81 researchgate.net
9-alkylamino acridines (undecyl substituent) MRSA (ATCC43300) 2.88 researchgate.net
9-alkylamino acridines (undecyl substituent) MRSA (IRDL6169) 2.73 researchgate.net
9-alkylamino acridines (undecyl substituent) MSSA (IRDL8545) 2.88 researchgate.net

Antifungal Activity

The antifungal properties of this compound derivatives have been a subject of considerable research, with studies highlighting their effectiveness against various fungal pathogens, particularly species from the Candida genus. These fungi are a common cause of opportunistic infections in immunocompromised individuals.

One specific derivative, acridine-4-carboxylic acid, has shown promising activity against Candida albicans, including fluconazole-resistant strains. acs.orgijpsr.cominformativejournals.com This compound has been observed to significantly inhibit biofilm formation at a concentration of 10 µg/mL without affecting the growth of planktonic cells. acs.orgijpsr.cominformativejournals.com The minimum inhibitory concentration (MIC) for this compound against a fluconazole-resistant C. albicans strain was determined to be 60 µg/mL. acs.orgijpsr.cominformativejournals.com

The antifungal activity of acridine-4-carboxylic acid extends to other Candida species as well. It has demonstrated efficacy against C. glabrata and C. parapsilosis, with MIC values ranging from 200 to 350 µg/mL. acs.orgijpsr.com Notably, it showed greater susceptibility against the multidrug-resistant Candida auris, with MICs of 100 µg/mL and 150 µg/mL for different strains. acs.orgijpsr.com

Table 3: Antifungal Activity of Acridine-4-carboxylic acid

Fungal Species Strain Activity (MIC in µg/mL)
Candida albicans DAY185 (fluconazole-resistant) 60 acs.orgijpsr.cominformativejournals.com
Candida albicans ATCC 10231 350 acs.orgijpsr.com
Candida glabrata ATCC 2001 350 acs.orgijpsr.com
Candida glabrata KCCM 50701 250 acs.orgijpsr.com
Candida parapsilosis - 200–300 acs.orgijpsr.com
Candida auris KCTC 17809 100 acs.orgijpsr.com
Candida auris KCTC 17810 150 acs.orgijpsr.com

Antiviral Activity (e.g., against West Nile Virus, HIV)

The broad biological activity of acridine derivatives extends to antiviral applications. While research into the specific antiviral effects of this compound derivatives is ongoing, the general class of acridines has been identified as having potential against various viruses.

In high-throughput screening studies for compounds with anti-West Nile Virus (WNV) activity, acridines were identified as one of the structural classes of small molecules showing potential. researchgate.net However, these initial screenings did not specifically detail the activity of this compound derivatives. Further research is needed to isolate and evaluate the efficacy of specific this compound compounds against WNV.

Similarly, the acridine scaffold has been investigated for the development of anti-HIV agents. The unique qualities of acridines make them attractive for designing drugs that can act as proliferation inhibitors of leukemia cells and as specific regulatory HIV-1 elements. However, specific studies focusing on the anti-HIV activity of this compound derivatives are not extensively documented in the available literature.

Investigation of Bacterial Cell Membrane Disruption

The primary antibacterial mechanism of acridine derivatives is widely accepted to be their interaction with bacterial nucleic acids through intercalation. researchgate.net However, some evidence suggests that these compounds may also exert their effects through other mechanisms, such as disruption of the bacterial cell membrane.

While direct, detailed studies specifically elucidating the membrane disruption capabilities of this compound derivatives are limited, research on related acridine compounds provides some insight. For certain 9-alkylamino acridines that demonstrated potent antibacterial activity but weak DNA intercalation, it has been hypothesized that their mechanism of action may involve an interaction with the bacterial cell membrane. researchgate.net This hypothesis is based on the observation that antibacterial efficacy increases with the length of the alkylamino chain, which could enhance membrane permeability or disruption. researchgate.net Further investigation is required to conclusively determine the role of bacterial cell membrane disruption in the antimicrobial activity of this compound derivatives.

Antiparasitic and Antimalarial Applications (e.g., Antiplasmodial Activity)

This compound derivatives have a long history in the fight against parasitic diseases, most notably malaria. The acridine scaffold is a core component of several well-known antimalarial drugs.

Research has focused on the synthesis of new acridinone derivatives and their evaluation for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. ijpsr.com Several of these derivatives have demonstrated strong antimalarial activity. ijpsr.com For instance, one study identified acridine derivatives from the Malaria Box collection as inhibitors of the in vitro growth of P. falciparum with an EC₅₀ of 74 nM. informativejournals.com

Furthermore, acronycine-inspired thioacridinones have shown antiplasmodial activity with IC₅₀ values ranging from 0.4 to 27 μg/ml against a chloroquine-sensitive strain of P. falciparum. ijpsr.com The most potent of these compounds also effectively inhibited the growth of a resistant strain. ijpsr.com The development of hybrid molecules, combining the acridine core with other pharmacophores, is an active area of research aimed at improving efficacy and overcoming drug resistance.

Table 4: Antimalarial Activity of this compound Derivatives

Compound/Derivative Class Parasite Activity
Acridine derivative (from Malaria Box) Plasmodium falciparum EC₅₀ = 74 nM informativejournals.com
Thioacridinones P. falciparum (chloroquine-sensitive) IC₅₀ = 0.4-27 μg/ml ijpsr.com

Research in Neurodegenerative Disorders

Acridine derivatives have been extensively investigated for their potential in treating neurodegenerative conditions, most notably Alzheimer's disease (AD). nih.govnih.gov The multifactorial nature of AD, characterized by cholinergic deficits and the aggregation of amyloid-β (Aβ) plaques, has driven the development of multi-target ligands, with the acridine framework serving as a promising foundation. nih.govdntb.gov.ua

A key strategy in the symptomatic treatment of Alzheimer's disease is to address the deficiency of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ijpronline.commdpi.com The acridine derivative tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first cholinesterase inhibitor approved by the FDA for treating AD symptoms, highlighting the potential of this chemical class. frontiersin.orgnih.gov

Research has since focused on developing new acridine derivatives with improved efficacy and selectivity. A series of novel cyclopentaquinoline and acridine analogs were synthesized and evaluated for their cholinesterase inhibition capabilities. mdpi.comnih.gov Among these, derivative 3f was identified as the most potent inhibitor of AChE, while derivative 3b showed the highest inhibitory activity towards BuChE. mdpi.comnih.gov Another study investigated 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives, which were found to effectively inhibit both AChE and BChE. nih.gov Furthermore, in silico molecular docking studies have been used to design and predict the AChE inhibitory activity of new acridine scaffolds, with some proposed compounds showing higher binding energies than the standard drug donepezil. researchgate.net

DerivativeTarget EnzymeIC₅₀ Value (nM)Reference
3f (cyclopentaquinoline-acridine hybrid)AChE113.34 mdpi.comnih.gov
3b (cyclopentaquinoline-acridine hybrid)BuChE103.73 mdpi.comnih.gov
Tacrine (Reference)AChE226.97 mdpi.com
Bistacrine (Reference)AChE405.10 mdpi.com
9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine 1d BuChE2900 frontiersin.orgresearchgate.net

The formation of senile plaques from the aggregation of amyloid-β (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. nih.govdntb.gov.ua Consequently, molecules that can inhibit this aggregation process or interact with the aggregates for diagnostic purposes are of significant therapeutic interest. nih.govnih.gov Acridine derivatives have shown promise in this area, acting as β-sheet breaking agents. nih.govresearchgate.net

Studies have demonstrated that the planar structure of the acridine core is crucial for its anti-amyloid activity. nih.govresearchgate.net In one investigation, several 9-phosphoryl-9,10-dihydroacridines were found to effectively block the self-aggregation of Aβ₄₂. frontiersin.org The dibenzyloxy derivative 1d and its diphenethyl bioisostere 1e were the most active compounds, exhibiting 58.9% and 46.9% inhibition, respectively. frontiersin.orgresearchgate.net The ability of these compounds to interfere with Aβ aggregation is often assessed using the Thioflavin T (ThT) assay, where a decrease in fluorescence indicates inhibition of fibril formation. frontiersin.orgnih.gov Research on other planar acridine derivatives has identified compounds with potent anti-amyloid activity, with half-maximal inhibition concentrations (IC₅₀) in the micromolar range. nih.govresearchgate.net

DerivativeAssay/TargetActivity (% Inhibition)Reference
9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine 1d Aβ₄₂ self-aggregation58.9% ± 4.7% frontiersin.orgresearchgate.net
9-bis(phenethyl)phosphoryl-9,10-dihydroacridine 1e Aβ₄₂ self-aggregation46.9% ± 4.2% frontiersin.orgresearchgate.net

Anti-inflammatory and Analgesic Activities

The acridine nucleus is a structural component in various compounds reported to have anti-inflammatory and analgesic properties. ijpsonline.comnih.gov Research has been directed at synthesizing novel acridine derivatives to explore these activities further. ijpsonline.comnih.gov

In one study, a series of N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives were synthesized and screened for their anti-inflammatory and analgesic effects. ijpsonline.comijpsonline.com The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema method. ijpsonline.com Compound 5e , which has a chloro substituent, demonstrated remarkable anti-inflammatory activity (69.4% inhibition), which was comparable to the standard drug diclofenac (71.6% inhibition). ijpsonline.comijpsonline.com The same series was tested for analgesic activity using the acetic acid-induced writhing assay in mice. ijpsonline.com Compound 5e again proved to be highly potent, showing 71.2% protection, which was equipotent to the standard drug aspirin (68.2% protection). ijpsonline.comijpsonline.com

Another study reported that an acridine derivative, compound 3e , exhibited 41.17% anti-inflammatory activity, which was superior to the commonly used drug ibuprofen (39% activity) under the same experimental conditions. nih.gov

DerivativeActivity Type% Inhibition / ProtectionStandard Drug (% Activity)Reference
5e (N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) acridin-9-amine)Anti-inflammatory69.4%Diclofenac (71.6%) ijpsonline.comijpsonline.com
5f (Bromo-substituted analog)Anti-inflammatory67.7%Diclofenac (71.6%) ijpsonline.comijpsonline.com
5g (Fluoro-substituted analog)Anti-inflammatory63.5%Diclofenac (71.6%) ijpsonline.comijpsonline.com
5e (N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) acridin-9-amine)Analgesic71.2%Aspirin (68.2%) ijpsonline.comijpsonline.com
5g (Fluoro-substituted analog)Analgesic68.2%Aspirin (68.2%) ijpsonline.comijpsonline.com
3e (Acridine-amine condensate)Anti-inflammatory41.17%Ibuprofen (39%) nih.gov

Other Biological Investigations

Beyond their effects on neurodegeneration and inflammation, acridine derivatives have been explored for a range of other biological functions, leveraging their unique chemical properties for applications in antioxidant defense and photodynamic therapy.

Oxidative stress is implicated in the pathology of numerous diseases, making the development of compounds with antioxidant and radical scavenging capabilities a key research area. neuroscirn.orggavinpublishers.com Several classes of acridine derivatives have demonstrated significant potential in this regard.

The antioxidant activity of these compounds has been evaluated using various in vitro assays. nih.govwisdomlib.org For instance, 9-phosphoryl-9,10-dihydroacridines showed high radical-scavenging and iron-reducing activities in the ABTS and FRAP assays, with potency comparable to the antioxidant standard Trolox. frontiersin.orgresearchgate.net In contrast, their aromatized acridine counterparts were almost inactive, indicating the importance of the dihydroacridine structure for this activity. frontiersin.orgresearchgate.net Another study screened anilinoacridines and acridinylhydrazides for their ability to scavenge the DPPH free radical. researchgate.net Compounds 16 , 17 , and 19 showed excellent antioxidant potential, with IC₅₀ values superior to the standard t-butyl-4-hydroxyanisole. researchgate.net Furthermore, novel cyclopentaquinoline-acridine hybrids (3b and 3f ) were found to have antioxidant potency 35 and 25 times higher than tacrine, respectively, when measured by the ORAC-FL method. mdpi.com

Derivative Class/CompoundAssayFindingReference
Dihydroacridines (1 )ABTSHigh scavenging activity, comparable to Trolox frontiersin.orgresearchgate.net
Acridines (2 )ABTSAlmost inactive frontiersin.orgresearchgate.net
Compound 19 DPPHIC₅₀ = 22.15 µM (Superior to standard) researchgate.net
Compound 16 DPPHIC₅₀ = 24.95 µM (Superior to standard) researchgate.net
Compound 17 DPPHIC₅₀ = 34.23 µM (Superior to standard) researchgate.net
Compound 3b ORAC-FL35 times more potent than tacrine mdpi.com
Compound 3f ORAC-FL25 times more potent than tacrine mdpi.com
Compound CP-05 DPPHHighest activity among tested derivatives wisdomlib.org

Photodynamic therapy (PDT) is a treatment modality that combines a non-toxic photosensitizer, light, and oxygen to generate reactive oxygen species that can destroy malignant cells. nih.gov The unique photochemical properties of certain acridine derivatives make them suitable candidates for use as photosensitizers.

One of the most well-known acridine-based fluorescent dyes, Acridine Orange (AO) , has been investigated as a photosensitizer for PDT in glioblastoma. nih.gov In a study using glioblastoma cells, exposure to Acridine Orange followed by irradiation with white light for 10 minutes resulted in a dramatic cytocidal effect. nih.gov The combination of AO and light led to the near-complete eradication of the cancer cells over a 72-hour period. nih.gov While either light or AO alone had some minor effect on cell growth, the combined photodynamic effect was significantly more pronounced, demonstrating the potential of acridine derivatives in this therapeutic area. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Advances for Acridin-4-ol and its Class

The field of acridine (B1665455) chemistry has established a robust foundation of research, showcasing a wide spectrum of biological activities. Acridine derivatives, the class to which this compound belongs, are recognized as a pharmacologically important scaffold. ijpsonline.com The core of their activity is largely attributed to the semi-planar, tricyclic heterocyclic structure, which enables interaction with various biomolecular targets. ijpsonline.comrsc.org A primary mechanism of action for many acridine compounds is their ability to intercalate into DNA, inserting between base pairs and thereby disrupting cellular processes like DNA replication and transcription. ontosight.aiontosight.airesearchgate.netmdpi.com

This fundamental interaction has led to the exploration of acridines as anticancer agents that inhibit critical enzymes such as topoisomerases and telomerase. ontosight.aimdpi.comfrontiersin.org Research has expanded beyond oncology to investigate their potential as anti-inflammatory, antimicrobial, antiviral, antimalarial, and antiparasitic agents. ijpsonline.commdpi.comijpsonline.comijpsonline.com Specifically for this compound, research has demonstrated its utility as an O,N-chelating ligand that forms complexes with metal ions like zinc(II). researchgate.netresearchgate.net These resulting metal complexes are themselves subjects of study for their unique photophysical, electrochemical, and cytotoxic properties. researchgate.netresearchgate.net The synthesis of sterically hindered Acridin-4-ols has also been achieved, expanding the chemical space for further investigation. researchgate.net The broad utility of the acridine core continues to drive interest from medicinal chemists in developing new analogues for various therapeutic applications. ijpsonline.comresearchgate.net

Identification of Remaining Challenges in Synthesis and Application

Despite significant progress, the journey of this compound and its analogues from laboratory synthesis to clinical application is fraught with challenges. The synthesis of the acridine scaffold itself is often not straightforward. rsc.org Traditional methods like the Bernthsen synthesis require harsh reaction conditions, including very high temperatures. rsc.org While modern palladium- or copper-catalyzed reactions offer improvements, they can still involve multiple steps. rsc.org A significant hurdle in the synthesis is achieving regioselectivity; direct functionalization of the acridine ring can lead to a mixture of polyfunctionalized products, complicating purification and reducing yields. rsc.org

On the application front, a primary obstacle limiting the clinical use of many potent acridine derivatives is the prevalence of side effects and toxicity. researchgate.netmdpi.commdpi.com Furthermore, issues such as poor aqueous solubility and low bioavailability have been noted for certain derivatives, which can hinder their therapeutic efficacy. mdpi.commdpi.com The development of drug resistance by cancer cells or pathogens is another critical challenge that can render acridine-based therapies ineffective over time. mdpi.com Overcoming these hurdles in both synthesis and pharmacology is essential for the successful translation of promising acridine compounds into viable therapeutic agents.

Promising Avenues for Future Drug Discovery and Development

The future of drug discovery for the this compound class lies in innovative molecular design and targeted therapeutic strategies. A highly promising approach is the creation of hybrid molecules, where the acridine scaffold is combined with other pharmacologically active moieties. mdpi.com This strategy aims to create synergistic effects, potentially enhancing therapeutic activity while mitigating the side effects associated with the parent compounds. mdpi.com Examples include fusing the acridine core with rings like thiadiazole, pyrrole, or thiazolidine (B150603) to generate novel derivatives with unique biological profiles. ijpsonline.commdpi.com

Efforts are also focused on improving target specificity. This involves the rational design of derivatives with specific substitution patterns that increase selectivity for cancer cells over healthy tissues, a key factor in reducing toxicity. researchgate.netmdpi.com The development of compounds that can overcome mechanisms of drug resistance, such as by modulating the activity of ABC transporters, represents another critical frontier. mdpi.com Continued exploration of structure-activity relationships through the synthesis of diverse analogues will be crucial for optimizing pharmacological properties like bioavailability and target engagement. researchgate.net

Derivative Class Therapeutic Rationale Potential Targets/Applications References
Hybrid Molecules Synergistic effects, enhanced activity, reduced side effects.Cancer, microbial infections. ijpsonline.commdpi.commdpi.com
Selective Substitutions Improved selectivity for cancer cells, reduced off-target toxicity.Various cancers, including breast and colon cancer. researchgate.netmdpi.com
ABC Transporter Modulators Reversal of multidrug resistance in cancer cells.Chemoresistant tumors. mdpi.com
Neuro-active Derivatives Targeting pathways involved in neurodegeneration.Alzheimer's disease (e.g., inhibiting β-amyloid aggregation). frontiersin.org

Potential for Novel Biological Targets and Mechanisms of Action

While DNA intercalation and topoisomerase inhibition are the hallmark mechanisms of action for many acridines, future research is poised to uncover novel biological targets. ontosight.aifrontiersin.org This expansion beyond traditional DNA-centric activities is crucial for developing new therapies and overcoming resistance. Research has begun to identify acridine derivatives that act as inhibitors of various protein kinases, such as DYRK1A and CLK1, which are involved in cell regulation and are implicated in diseases like cancer and Alzheimer's. rsc.org

Another emerging area is the targeting of proteins involved in neurodegenerative disorders. Specific acridine derivatives have shown potential to inhibit the self-aggregation of β-amyloid, a key pathological process in Alzheimer's disease. frontiersin.org The interaction of acridines with other enzyme systems and cellular pathways remains a rich area for exploration. Investigating how structural modifications to the this compound scaffold influence interactions with a wider range of biological receptors could lead to the identification of entirely new mechanisms of action. ijpsonline.com This could unlock their potential for treating a broader array of diseases where current therapies are lacking. ontosight.ai

Integration of Advanced Technologies (e.g., Nanotechnology, AI) in this compound Research

The integration of cutting-edge technologies is set to revolutionize the research and development of this compound and its derivatives. Artificial intelligence (AI) and nanotechnology, in particular, offer powerful tools to address long-standing challenges in the field.

Nanotechnology provides a vehicle to overcome the significant pharmacological hurdles of poor solubility and bioavailability that have limited the application of many phytochemicals and synthetic compounds. nih.gov By encapsulating this compound derivatives within nanoparticles, such as liposomes or solid lipid nanoparticles, researchers can enhance their stability in biological systems, improve absorption, and enable targeted delivery to specific tissues like tumors. nih.govscientificarchives.com This approach not only has the potential to increase therapeutic efficacy but also to decrease systemic toxicity by minimizing exposure to healthy cells. nih.gov

Artificial Intelligence and computational modeling are accelerating the drug discovery process. In silico methods and machine learning algorithms can be employed to screen virtual libraries of acridine compounds, predict their biological activity, and optimize their molecular design for enhanced potency and safety. mdpi.com Quantum-chemical calculations and molecular dynamics simulations are already being used to elucidate structure-activity relationships and understand how these molecules interact with their biological targets at an atomic level. mdpi.comfrontiersin.org This computational guidance helps to prioritize the synthesis of the most promising candidates, saving time and resources in the laboratory.

Technology Application in this compound Research Key Benefits References
Nanotechnology Developing nano-formulations (e.g., liposomes, SLNs) as carriers.Improved solubility, enhanced bioavailability, targeted drug delivery, reduced toxicity. nih.govscientificarchives.com
Artificial Intelligence (AI) In silico screening, machine learning for structure-activity relationships, optimizing molecular design.Accelerated discovery, prediction of bioactivity, development of safer analogues. mdpi.com
Computational Chemistry Molecular docking, DFT calculations, molecular dynamics simulations.Understanding drug-target interactions, explaining experimental results. mdpi.comfrontiersin.orgresearchgate.net

Q & A

Q. How can interdisciplinary approaches enhance this compound research?

  • Methodological Answer :
  • Collaborative Workflows : Integrate synthetic chemistry (e.g., flow reactors) with bioinformatics (e.g., ChEMBL database mining).
  • Machine Learning : Train models (e.g., Random Forest) to predict toxicity or solubility from structural descriptors.
  • Open Science : Share datasets via repositories like Zenodo to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.